2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy-

Description

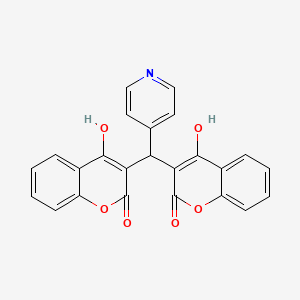

The compound 2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy-] (CAS: 106613-00-7) is a bis-coumarin derivative characterized by two 4-hydroxycoumarin units linked via a 4-pyridinylmethylene bridge. Structurally, the compound shares similarities with other bis-coumarins, such as dicoumarol, but distinguishes itself through the pyridine-containing linker, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-pyridin-4-ylmethyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c26-21-14-5-1-3-7-16(14)30-23(28)19(21)18(13-9-11-25-12-10-13)20-22(27)15-6-2-4-8-17(15)31-24(20)29/h1-12,18,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQRDMVKOFZTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5OC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715675 | |

| Record name | 3,3'-[(Pyridin-4-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392290-55-0 | |

| Record name | 3,3'-[(Pyridin-4-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the pyridinylmethylene moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(4-pyridinylmethylene)bis[4-hydroxy-] involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological macromolecules, while the benzopyran and pyridinylmethylene moieties can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with analogous bis-coumarins and related derivatives:

Key Observations:

- Molecular Weight: The target compound (C₂₁H₁₆O₆) has a marginally higher molecular weight than dicoumarol (C₁₉H₁₂O₆), likely due to the pyridine substituent.

- Thermal Stability: Dicoumarol’s high melting point (290–292°C) suggests strong intermolecular interactions, whereas the pyridine linker in the target compound might reduce crystallinity.

Biological Activity

2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy- is a synthetic compound belonging to the class of benzopyrans, characterized by its complex structure and potential biological activities. Its molecular formula is C24H15N O6, and it is noted for its diverse applications in medicinal chemistry, particularly due to its antioxidant, antimicrobial, and anticoagulant properties.

Chemical Structure and Properties

The compound features a benzopyran core with two 4-hydroxy groups and a pyridinylmethylene bridge. This unique arrangement contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H15N O6 |

| Molecular Weight | 399.38 g/mol |

| CAS Number | 392290-55-0 |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Antioxidant Properties

Research indicates that 2H-1-Benzopyran-2-one derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively. A study demonstrated that compounds in this class could reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria, displaying notable inhibition zones, which indicates its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes .

Anticoagulant Effects

Another area of interest is the anticoagulant activity of this compound. Preliminary studies suggest that it may inhibit certain clotting factors, providing a basis for further investigation into its use as a therapeutic agent for conditions like thrombosis .

The biological activity of 2H-1-Benzopyran-2-one, 3,3'-(4-pyridinylmethylene)bis[4-hydroxy- can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The aromatic rings can engage in π-π stacking interactions with nucleic acids and proteins.

This multifaceted interaction profile enhances its potential therapeutic applications.

Study on Antioxidant Activity

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative damage.

Study on Antimicrobial Efficacy

A comparative study assessed the effectiveness of this compound against standard antibiotics. Results indicated that it had comparable or superior antimicrobial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What safety protocols are critical when handling bis-coumarin derivatives like 3,3'-(4-pyridinylmethylene)bis[4-hydroxy-2H-1-benzopyran-2-one] in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Based on safety data sheets (SDS) for structurally similar coumarins, this compound likely requires precautions for acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization. Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize exposure .

- Spill Management : Avoid dust formation; use ethanol or water for decontamination. Collect spills in sealed containers and dispose via licensed waste services .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (strong oxidizers, acids) .

Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?

Methodological Answer:

- Spectroscopic Characterization :

- IR Spectroscopy : Compare carbonyl (C=O) and hydroxyl (O-H) stretches to reference data for 4-hydroxycoumarin (e.g., IR peaks at 1700 cm⁻¹ and 3200 cm⁻¹, respectively) .

- NMR : Analyze proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, coumarin aromatic protons at δ 6.5–7.5 ppm) and coupling patterns to verify the bis-coumarin linkage.

Advanced Research Questions

Q. What experimental approaches are suitable for probing the reactivity of the pyridinylmethylene bridge in this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Studies :

- Prepare buffered solutions (pH 2–12) and monitor structural changes via UV-Vis spectroscopy (200–400 nm) to identify pH-sensitive absorption bands.

- Use LC-MS to detect decomposition products (e.g., hydrolyzed coumarin monomers) .

- Kinetic Analysis : Conduct time-resolved NMR or fluorescence quenching assays to measure reaction rates of the bridge under acidic/basic conditions.

Q. How can computational modeling predict the biological interactions of this bis-coumarin derivative?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or cytochrome P450 enzymes). The pyridinyl group may enhance π-π stacking with aromatic residues in active sites.

- DFT Calculations : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and electron-deficient regions prone to nucleophilic attack .

Addressing Data Contradictions

- Gaps in Physicochemical Data : Multiple SDS lack melting point, solubility, or stability data for bis-coumarins. Researchers should experimentally determine these using differential scanning calorimetry (DSC) or gravimetric analysis .

- Toxicological Uncertainties : While acute toxicity is classified, chronic effects (e.g., mutagenicity) remain unstudied. Conduct Ames tests or micronucleus assays to fill these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.